

Spectroscopic Analysis of HO-PEG4-CH₂COOtBu: A Technical Guide

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Compound of Interest

Compound Name: HO-PEG4-CH₂COOtBu

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This technical guide provides an in-depth overview of the spectroscopic data for the molecule **HO-PEG4-CH₂COOtBu** (tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate), a commonly used tetraethylene glycol linker in bioconjugation and drug development. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **HO-PEG4-CH₂COOtBu**, providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.02	d, J = 1.0 Hz	2H	-OCH ₂ COO-
3.75-3.60	m	12H	-OCH ₂ CH ₂ O- (PEG backbone)
1.47	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
170-172	C=O (Ester carbonyl)
80-82	-C(CH ₃) ₃
72-73	HO-CH ₂ -
70-71	-OCH ₂ CH ₂ O- (PEG backbone)
68-69	-OCH ₂ COO-
61-62	-CH ₂ -OH
28	-C(CH ₃) ₃

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
331.19	[M+Na] ⁺
309.19	[M+H] ⁺
253.13	[M-C ₄ H ₈ +H] ⁺
209.09	[M-C ₄ H ₈ -C ₂ H ₄ O+H] ⁺
165.05	[M-C ₄ H ₈ -2(C ₂ H ₄ O)+H] ⁺
121.01	[M-C ₄ H ₈ -3(C ₂ H ₄ O)+H] ⁺
77.04	[M-C ₄ H ₈ -4(C ₂ H ₄ O)+H] ⁺
57.07	[C ₄ H ₉] ⁺

Note: These are predicted m/z values for common adducts and fragments. The molecular weight of **HO-PEG4-CH₂COOtBu** is 308.37 g/mol. [\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **HO-PEG4-CH₂COOtBu** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-5 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

3. ¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2 s
- Spectral Width: -5 to 220 ppm
- Referencing: The CDCl₃ solvent peak is set to 77.16 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

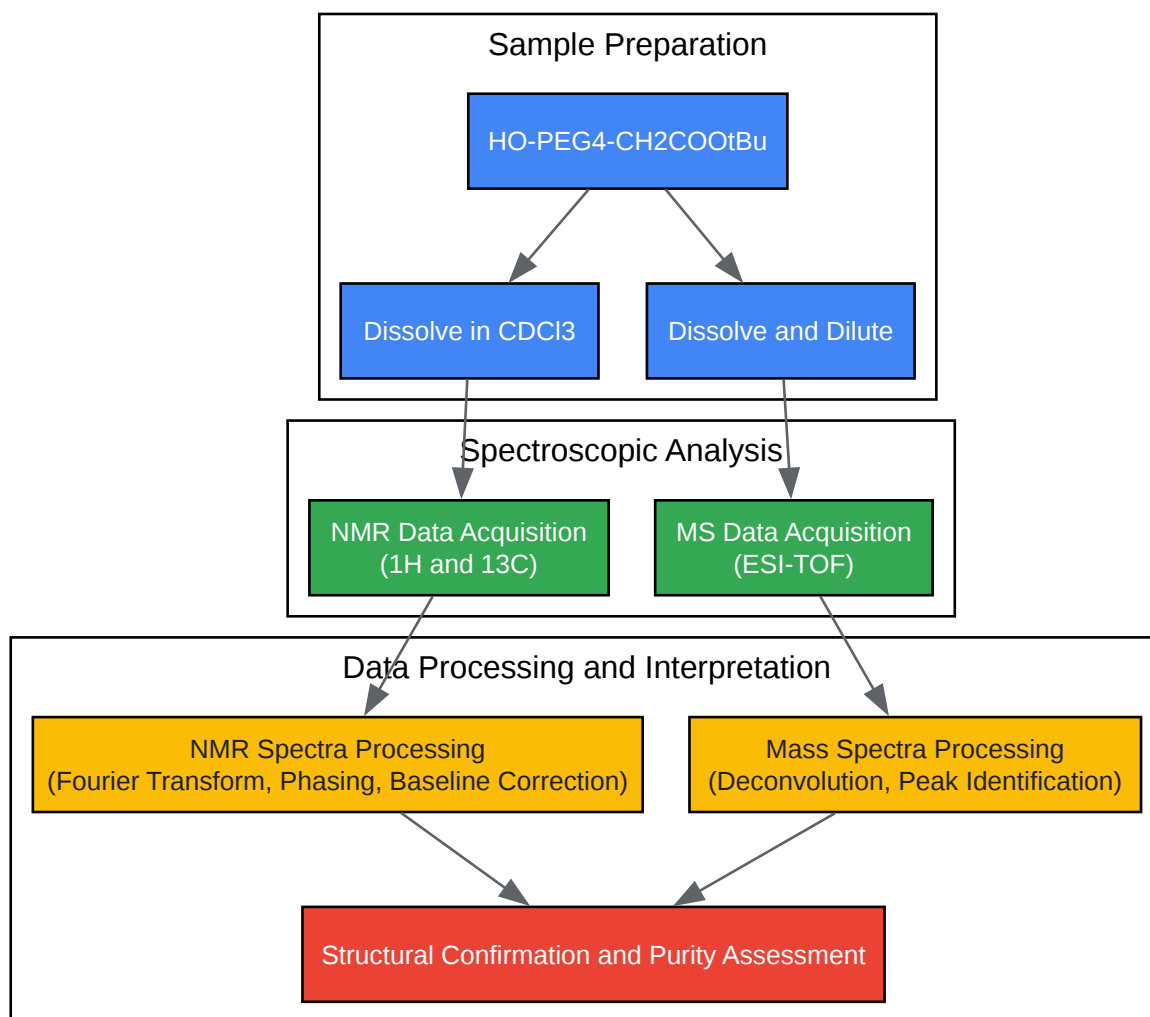
- Prepare a stock solution of **HO-PEG4-CH₂COOtBu** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. Electrospray Ionization (ESI) - Time of Flight (TOF) MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
- Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
- Capillary Voltage: 3.5-4.5 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-400 °C
- Mass Range: m/z 50-500

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **HO-PEG4-CH₂COOtBu**.



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References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
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